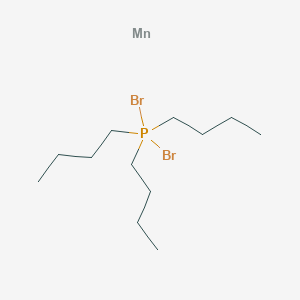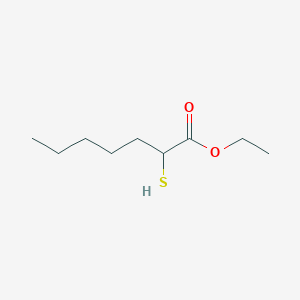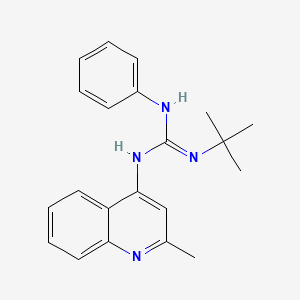
1-tert-Butyl-2-(2-methyl-4-quinolyl)-3-phenylguanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-tert-Butyl-2-(2-methyl-4-quinolyl)-3-phenylguanidine is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinoline ring, a phenyl group, and a guanidine moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of 1-tert-Butyl-2-(2-methyl-4-quinolyl)-3-phenylguanidine typically involves multi-step organic reactions. The process begins with the preparation of the quinoline derivative, followed by the introduction of the tert-butyl and phenyl groups. Common reagents used in these reactions include tert-butyl chloride, phenyl isocyanate, and various catalysts to facilitate the formation of the guanidine structure. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Analyse Chemischer Reaktionen
1-tert-Butyl-2-(2-methyl-4-quinolyl)-3-phenylguanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl or tert-butyl groups are replaced by other functional groups, depending on the reagents and conditions used.
Major products formed from these reactions include quinoline derivatives with altered functional groups, which can be further utilized in various applications.
Wissenschaftliche Forschungsanwendungen
1-tert-Butyl-2-(2-methyl-4-quinolyl)-3-phenylguanidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism of action of 1-tert-Butyl-2-(2-methyl-4-quinolyl)-3-phenylguanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline ring and guanidine moiety play crucial roles in binding to these targets, modulating their activity and influencing various biochemical pathways. This compound’s ability to interact with multiple targets makes it a versatile tool in scientific research.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-tert-Butyl-2-(2-methyl-4-quinolyl)-3-phenylguanidine include:
- 1-tert-Butyl-2-(2-methyl-4-quinolyl)-3-(thiazol-2-yl)guanidine
- 1-tert-Butyl-2-(2-methyl-4-quinolyl)-3-(2-thiazolin-2-yl)guanidine
- 1-tert-Butyl-2-(2-methyl-4-quinolyl)-3-(4-methylthiazol-2-yl)guanidine
These compounds share similar structural features but differ in the substituents attached to the guanidine moiety
Eigenschaften
CAS-Nummer |
72042-06-9 |
|---|---|
Molekularformel |
C21H24N4 |
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
2-tert-butyl-1-(2-methylquinolin-4-yl)-3-phenylguanidine |
InChI |
InChI=1S/C21H24N4/c1-15-14-19(17-12-8-9-13-18(17)22-15)24-20(25-21(2,3)4)23-16-10-6-5-7-11-16/h5-14H,1-4H3,(H2,22,23,24,25) |
InChI-Schlüssel |
DCBOXOCZKNAJAO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=NC(C)(C)C)NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



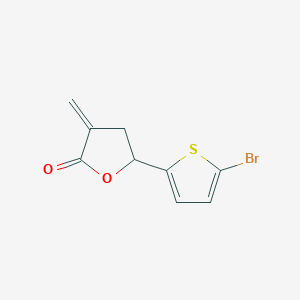
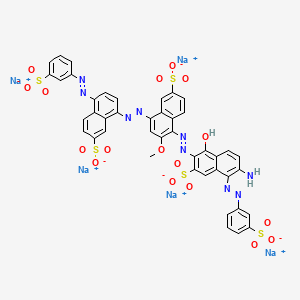
![[(2R,3R,4R,5R)-4-chloro-3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14475813.png)


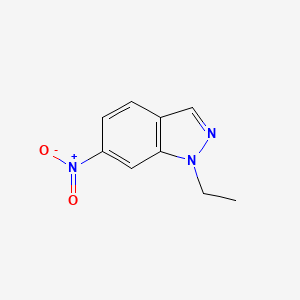

![[1,1'-Biphenyl]-2,2'-dicarboxaldehyde, 4,4',5,5',6,6'-hexamethoxy-](/img/structure/B14475835.png)
